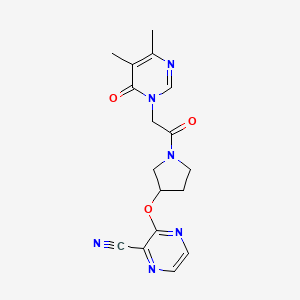
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound. It finds applications in various fields of science and technology due to its unique chemical structure, which offers potential for numerous reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile generally involves multi-step organic synthesis processes. Key steps include:
Synthesis of the pyrimidine ring via condensation reactions.
Formation of the pyrazine ring.
Introduction of substituent groups through specific reactions such as nucleophilic substitution or acylation.
Industrial Production Methods: : Industrial production methods include large-scale organic synthesis techniques that ensure high yield and purity of the product. These methods often involve automated reactors and continuous flow processes to maintain consistent reaction conditions and optimal production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation reactions to form corresponding oxides.
Reduction: : Reduction reactions typically target specific functional groups within the molecule.
Substitution: : Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: : Halogenated compounds, alkylating agents.
Major Products: : Depending on the reaction conditions and reagents, the compound can form various derivatives with modified chemical properties, enhancing its utility in different applications.
Applications De Recherche Scientifique
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has diverse applications in:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Its derivatives are studied for potential biological activities and therapeutic applications.
Medicine: : Explored for its potential as a pharmacologically active compound.
Industry: : Utilized in the manufacture of specialized materials and chemicals.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It may target enzymes, receptors, or other biomolecules, depending on its structural modifications.
Pathways Involved: : The exact pathways vary based on its application but generally involve key biochemical pathways influenced by its chemical structure.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups, offering distinct chemical reactivity and biological activity.
List of Similar Compounds
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyridine
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)thiazole
This compound’s versatility and potential make it a subject of extensive research and industrial interest.
Propriétés
IUPAC Name |
3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-11-12(2)21-10-23(17(11)25)9-15(24)22-6-3-13(8-22)26-16-14(7-18)19-4-5-20-16/h4-5,10,13H,3,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSFXWBDJYLPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2988724.png)


![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2988729.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2988730.png)

![N-(sec-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2988733.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2988737.png)
![2-fluoro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2988740.png)


![N-[(2,5-Dimethylfuran-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2988745.png)
